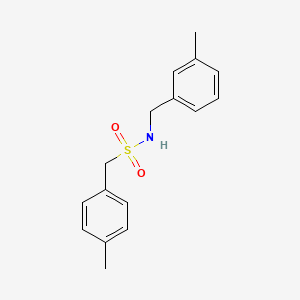![molecular formula C18H26N2O5S B4618765 4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)
4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related compounds typically involves multi-step chemical reactions, starting from base chemicals to the final compound. For example, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone, characterized by spectroscopic techniques such as FT-IR, 1H NMR, UV-Vis, TGA, DTA, and X-ray diffraction studies (Nayak et al., 2014).
Molecular Structure Analysis
Molecular structure analysis using techniques such as FT-IR spectrum, NMR, and X-ray diffraction confirms the structural attributes of synthesized compounds. The analysis of vibrational wavenumbers using HF and DFT methods, along with potential energy distribution, offers insights into molecular stability and charge transfer within the molecule (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Studies on related compounds highlight the importance of the sulfonyl group and its influence on chemical reactions and properties, such as enantioselectivity in hydrosilylation of N-aryl imines (Zhouyu Wang et al., 2006). Additionally, the reactivity of compounds with sulfonylacetic acid nitriles has been explored, leading to the synthesis of new compounds demonstrating the versatility of sulfonyl-containing molecules in chemical synthesis (Britsun et al., 2003).
Physical Properties Analysis
Physical properties such as thermal stability, melting points, and non-linear optical (NLO) efficiency are critical in assessing the potential applications of synthesized compounds. For instance, the crystal growth and characterization of semi-organic nonlinear optical crystals containing sulfonyl groups demonstrate the compounds' suitability for NLO applications, indicating their physical robustness and application potential (Vinoth et al., 2020).
Chemical Properties Analysis
The chemical properties of compounds are extensively studied through spectroscopic characterization, reactivity analysis, and investigation of reactive properties. Such studies can involve analyzing vibrational bands, determining reactive centers using Fukui functions, and assessing molecular stability in different environments (Mary et al., 2017).
Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Bioaccumulation
Research on perfluorinated acids, including sulfonates and carboxylates, highlights concerns regarding their environmental persistence and bioaccumulation potential. These compounds are environmentally persistent and have been detected globally in wildlife. Studies suggest that bioaccumulation is directly related to the fluorinated carbon chain length, with shorter-chain compounds being less bioaccumulative according to regulatory criteria. This has implications for understanding the environmental behavior of sulfonamide compounds and their potential for bioaccumulation and environmental persistence (Conder et al., 2008).
Toxicity and Health Risks
The developmental toxicity of perfluoroalkyl acids and their derivatives has been a significant area of study. Compounds like PFOS and PFOA, which share structural similarities with sulfonamide-based compounds, have been examined for their toxicological impact, including developmental and reproductive effects in rodents. These studies provide a framework for assessing the health risks associated with exposure to sulfonamide compounds and their potential toxicological profiles (Lau et al., 2004).
Analytical and Monitoring Techniques
Advancements in analytical methodologies for sulfonamides highlight the importance of sensitive detection and quantification techniques. These techniques are crucial for monitoring the presence of sulfonamide compounds in the environment and pharmaceutical products. The development of robust analytical methods supports the regulation and control of potential genotoxic impurities in active pharmaceutical ingredients, which is relevant for ensuring the safety of compounds related to 4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid (Elder et al., 2008).
Environmental Degradation
The microbial degradation of polyfluoroalkyl chemicals in the environment provides insights into the biodegradability and environmental fate of complex organic pollutants. Understanding the degradation pathways and the role of microbial processes in breaking down sulfonamide compounds can inform environmental management strategies and the development of more sustainable chemical compounds (Liu & Mejia Avendaño, 2013).
Eigenschaften
IUPAC Name |
4-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-14(2)13-15-3-5-16(6-4-15)26(24,25)20-11-9-19(10-12-20)17(21)7-8-18(22)23/h3-6,14H,7-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAKRMCGKSCGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-butyl-5-chloro-4-{[4-(ethylsulfonyl)-1-piperazinyl]carbonyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4618683.png)
![7-tert-butyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4618690.png)
![N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618694.png)
![2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4618701.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4618709.png)

![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4618730.png)


![3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4618749.png)
![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)
![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)

![dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4618777.png)